molecular formula C9H10F3N B13968871 (4-Methyl-2-(trifluoromethyl)phenyl)methanamine

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B13968871
M. Wt: 189.18 g/mol
InChI Key: LEWNWEKIIOZBAC-UHFFFAOYSA-N
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Description

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C9H10F3N. It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.

Preparation Methods

The synthesis of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine typically involves the reduction of the corresponding benzaldehyde derivative. One common method includes the following steps :

    Starting Material: 4-Methyl-2-(trifluoromethyl)benzaldehyde.

    Reduction: The benzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The benzyl alcohol is then converted to the benzylamine via reductive amination using ammonia or an amine source in the presence of a reducing agent like hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine can be compared with other similar compounds, such as :

    (4-Trifluoromethylphenyl)methanamine: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.

    (4-Fluoro-2-(trifluoromethyl)phenyl)methanamine: Contains a fluorine atom instead of a methyl group, which can influence its electronic properties and interactions with biological targets.

    (4-Chloro-2-(trifluoromethyl)phenyl)methanamine: Contains a chlorine atom, which can alter its chemical and biological properties compared to the methyl-substituted compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

[4-methyl-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-4H,5,13H2,1H3

InChI Key

LEWNWEKIIOZBAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN)C(F)(F)F

Origin of Product

United States

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